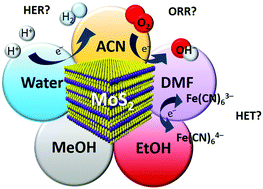The effect of varying solvents for MoS2 treatment on its catalytic efficiencies for HER and ORR†
Physical Chemistry Chemical Physics Pub Date: 2017-02-16 DOI: 10.1039/C6CP08205J
Abstract
MoS2 has been investigated intensively in the field of catalysis for the hydrogen evolution reaction (HER) in particular. Much effort has been made by various research teams worldwide to look into the specific catalyst design such as nano-structuring, defect engineering or hybrid structures. But what evades us is the fundamental preparation method for the dispersion of powdered MoS2. Individual research teams with their best practices might be subjective and not validated by extensive experimental results. In this report, we find that the overpotential for the catalysis of HER varies from 0.57 to 0.72 V (freshly prepared) when different dispersion media are used, such as acetonitrile, N,N-dimethylformamide, ethanol, methanol and water. In terms of oxygen reduction reaction (ORR) catalysis, less significant differences were found. With both HER and ORR pertinent to the fuel cell industry, this report would serve as an insight to readers when comparing the results of MoS2 catalysis across the literature from different research groups when different solvents were used as the dispersion medium.


Recommended Literature
- [1] Assembly of protonated mesoporous carbon nitrides with co-catalytic [Mo3S13]2− clusters for photocatalytic hydrogen production†
- [2] Two-step fabrication of self-catalyzed Ga-based semiconductor nanowires on Si by molecular-beam epitaxy†
- [3] Atomic spectrometry viewpoint
- [4] Synthesis of anisotropic PbS nanoparticles using heterocyclic dithiocarbamate complexes†‡
- [5] Controlled coalescence of two immiscible droplets for Janus emulsions in a microfluidic device†
- [6] Structural and electronic properties of Li8ZrO6 and its CO2 capture capabilities: an ab initio thermodynamic approach
- [7] Two-photon absorption in porphycenic macrocycles: the effect of tuning the core aromatic electronic structure†
- [8] Novel approaches in microparticulate PLGA delivery systems encapsulating proteins†
- [9] A one-step method to produce graphene–Fe3O4 composites and their excellent catalytic activities for three-component coupling of aldehyde, alkyne and amine†
- [10] Low-cost transition metal–nitrogen–carbon electrocatalysts for the oxygen reduction reaction: operating conditions from aqueous electrolytes to fuel cells










